2-(4-Butoxyphenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-butoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHARHCLWPETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324451 | |
| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27078-63-3 | |
| Record name | NSC406766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Hydroxyacetophenone Derivatives
This method involves multi-step synthesis starting from hydroxyacetophenone, which is selectively alkylated to introduce the butoxy group, followed by conversion to the ethanol derivative.
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Preparation of 1-(2,4-dihydroxyphenyl)ethanone | Resorcinol + anhydrous ZnCl2 in glacial acetic acid, 150°C, 20 min | Yield: 90%, M.P.: 143°C |
| 2 | Alkylation to 2-hydroxy-4-butoxyacetophenone | Acetophenone + K2CO3 + butyl iodide in dry acetone, reflux 48 h | Yield: 80%, M.P.: 44°C |
| 3 | Condensation with aldehydes (for further derivatives) | Ethanol + KOH, room temp, 24 h | Yield: 93% (for chalcone derivatives) |
This approach is primarily used for synthesizing related compounds such as 1-(4-butoxy-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, but the intermediate 2-hydroxy-4-butoxyacetophenone is a key precursor for 2-(4-butoxyphenyl)ethanol derivatives.
Grignard Reaction of 4-Butoxyphenyl Halides with Ethylene Oxide
A more direct and efficient method involves preparing the Grignard reagent from 4-butoxyphenyl halides, followed by reaction with ethylene oxide to form the ethanol side chain.
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of 4-butoxyphenylmagnesium halide | Metallic Mg + 4-butoxybromobenzene in anhydrous ether or THF, reflux, 5 h | Conversion ~99.9% |
| 2 | Reaction with ethylene oxide | Addition of ethylene oxide at 20-30°C, stirring 2 h | Yields ~85-90% |
| 3 | Work-up and purification | Quenching with saturated ammonium chloride, extraction with toluene or dichloromethane, drying, distillation under reduced pressure | Purity >99%, distillation at ~117-130°C under vacuum |
This method yields this compound with high purity and good yield. The reaction is typically carried out under inert atmosphere (nitrogen) to prevent moisture interference. The product is isolated by vacuum distillation, ensuring removal of impurities.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|---|
| Alkylation of hydroxyacetophenone | Resorcinol, butyl iodide | ZnCl2, K2CO3, acetone | 150°C (alkylation), reflux 48 h | 80-90% (intermediates) | High (after recrystallization) | Multi-step, useful for derivatives |
| Grignard reaction with ethylene oxide | 4-butoxybromobenzene, Mg | Ether or THF, ethylene oxide | Reflux 5 h, 20-30°C for epoxide opening | 85-90% | >99% (GC) | Direct, high purity, scalable |
Research Findings and Notes
- The Grignard approach is favored for its high conversion efficiency (99.9% conversion to Grignard reagent) and high product purity (>99% by gas chromatography).
- Alkylation methods require longer reaction times and multiple purification steps but allow for structural modifications on the aromatic ring, useful for synthesizing related compounds.
- Attempts to deprotect or modify butoxy groups under acidic conditions (e.g., hydrochloric acid) can lead to side reactions such as bromination or incomplete conversion, indicating the stability of the butoxy substituent under mild acidic conditions.
- The choice of solvent (anhydrous ether, tetrahydrofuran) and inert atmosphere is critical in Grignard reactions to avoid hydrolysis and ensure high yields.
- Distillation under reduced pressure is essential for isolating pure this compound, with boiling points around 117-130°C at 3-4 mmHg vacuum.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form aldehydes or ketones under controlled conditions.
Key Studies :
- Oxidation with KMnO₄ in acetic acid yielded 2-(4-butoxyphenyl)acetaldehyde, confirmed by IR (C=O stretch at 1720 cm⁻¹) and NMR (δ 9.8 ppm, aldehyde proton).
- Over-oxidation to the carboxylic acid occurred with prolonged exposure to CrO₃, forming 2-(4-butoxyphenyl)acetic acid (m.p. 98–100°C) .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions, forming ethers, esters, or halides.
Mechanistic Insights :
- SN2 reactivity was demonstrated in Williamson ether synthesis, where 2-(4-butoxyphenyl)ethanol reacted with 1-bromobutane to form N-(4-butoxyphenyl)acetamide (m.p. 110.6°C) .
- Steric hindrance from the butoxy group slows SN1 pathways, favoring bimolecular mechanisms .
Esterification and Etherification
The alcohol reacts with acyl chlorides or anhydrides to form esters, and with alkyl halides to form ethers.
Industrial Relevance :
- Ethyl esters of this compound are used in flavor and fragrance industries due to their stability and low volatility.
Elimination Reactions
Dehydration under acidic conditions produces alkenes as byproducts.
| Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| H₂SO₄ (reflux) | 1-Butoxy-4-vinylbenzene | 40% | Major side reaction in esterification | |
| PTSA (toluene, 110°C) | 4-Butoxystyrene | 55% | Zaitsev product dominates |
Research Findings :
- Formation of 4-butoxystyrene was observed during attempts to synthesize ethers, attributed to β-elimination .
- Byproducts like dibutyl ether (b.p. 142°C) form via intermolecular dehydration in ethanol .
Chalcone Derivatives
This compound reacts with benzaldehydes to form chalcones with antimalarial activity:
- Condensation with 2,4-dimethoxybenzaldehyde yielded 2,4-dimethoxy-4′-butoxychalcone (2,4mbc), active against Plasmodium falciparum (IC₅₀ = 1.2 µM) .
Coordination Chemistry
- Serves as a ligand precursor in cobalt-terpyridine complexes, forming (4,4) networks for catalytic applications .
Stability and Side Reactions
- Hydrolysis : The butoxy group is resistant to hydrolysis under neutral conditions but cleaves with HI (47%, reflux) to form 4-(2-hydroxyethyl)phenol .
- Photodegradation : UV exposure in solution leads to phenyl radical formation, detected via ESR spectroscopy .
Comparative Reactivity
| Derivative | Reactivity | Key Difference |
|---|---|---|
| 2-(4-Methoxyphenyl)ethanol | Higher oxidation rates | Electron-donating methoxy group |
| 2-(4-tert-Butoxyphenyl)ethanol | Slower SN2 reactions | Steric hindrance from tert-butyl group |
Scientific Research Applications
Organic Synthesis
2-(4-Butoxyphenyl)ethanol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. The compound's structure allows for functionalization reactions that are crucial in developing more complex molecules.
Case Study: Synthesis of Derivatives
Research has demonstrated that derivatives of this compound can be synthesized through reactions with other organic compounds, leading to products with enhanced biological activities or improved physical properties . For instance, reactions involving this compound and pyridine derivatives have yielded new coordination complexes that exhibit interesting structural properties.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is explored for its potential therapeutic effects. Its derivatives have been investigated for anti-inflammatory and analgesic properties.
Example: Anti-inflammatory Activity
Studies have shown that certain derivatives of this compound demonstrate significant anti-inflammatory effects in vitro. For example, a derivative was tested for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Material Science
The compound has also found applications in material science, particularly in the development of advanced materials such as sensors and solar cells.
Case Study: Dye-Sensitized Solar Cells
Research indicates that modifying mesoporous titanium dioxide electrodes with 2-(4-butoxyphenyl)-N-hydroxyacetamide enhances the efficiency of dye-sensitized solar cells. This modification improves charge transfer properties and overall cell performance . The incorporation of this compound into materials demonstrates its versatility beyond traditional chemical applications.
Agrochemical Applications
In agrochemicals, this compound is used as an intermediate for synthesizing pesticides and herbicides. Its ability to modify biological activity makes it a valuable component in developing effective agricultural chemicals.
Example: Pesticide Formulation
Research has highlighted the role of this compound in formulating pesticides that are more effective against specific pests while minimizing environmental impact. The structural characteristics of this compound allow for targeted action mechanisms against pests .
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparisons :
- Methoxy Analog: Synthesized similarly using 4-methoxyphenol .
- Benzyloxy Analog: Requires benzyl-protected phenol intermediates .
- Tyrosol : Often derived from natural sources (e.g., olive oil) or via microbial biosynthesis .
Biological Activity
2-(4-Butoxyphenyl)ethanol, also known as 4-butoxyphenylethanol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a butoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This structure contributes to its hydrophobic characteristics and potential interactions with biological membranes.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a key factor in numerous chronic diseases, and compounds that can modulate inflammatory responses are of significant interest in therapeutic development. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
3. Neuroprotective Potential
Some studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. The interaction of the butoxy group with lipid membranes may enhance the compound's ability to penetrate cellular barriers, potentially leading to protective effects against neuronal damage .
The biological activity of this compound is likely mediated through several mechanisms:
- Hydrophobic Interactions : The butoxy group can interact with lipid bilayers, influencing membrane fluidity and protein function.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory pathways or oxidative stress responses.
- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways related to inflammation and oxidative stress .
Case Studies
- Cell Culture Studies : In vitro studies have demonstrated that derivatives of this compound can reduce reactive oxygen species (ROS) levels in cultured human cells, suggesting a potential role as an antioxidant agent.
- Animal Models : Animal studies investigating the anti-inflammatory effects of similar compounds have shown reduced edema and inflammatory markers following treatment with these derivatives, indicating potential therapeutic applications.
- Comparative Analysis : A comparative analysis with structurally related compounds revealed that the presence of the butoxy group significantly enhances the hydrophobicity and potentially the bioavailability of the compound, which may contribute to its biological activity .
Data Table: Biological Activities Comparison
| Compound | Antioxidant Activity | Anti-inflammatory Effects | Neuroprotective Potential |
|---|---|---|---|
| This compound | Moderate | Promising | Under investigation |
| 4-Methoxyphenylethanol | High | Moderate | Yes |
| 4-Ethoxyphenylethanol | Moderate | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
